Emmolic acid, acetate
Description
Context and Significance of Triterpenoid (B12794562) Research
The study of emmolic acid, acetate (B1210297) is rooted in the extensive field of triterpenoid research, a significant area of chemical biology and natural product chemistry.
Overview of Pentacyclic Triterpenoids in Chemical Biology
Pentacyclic triterpenoids are a class of natural compounds characterized by a thirty-carbon skeleton arranged in five rings. These molecules are widely distributed in the plant kingdom and have been the subject of intense scientific scrutiny due to their diverse and potent biological activities. researchgate.net Research has demonstrated that pentacyclic triterpenoids exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. nih.gov Their complex structures and varied functional groups present a rich scaffold for chemical modification and the development of novel therapeutic agents. nih.gov The investigation of these compounds contributes significantly to our understanding of molecular interactions and biological pathways.
Importance of Natural Product Derivatives in Research
Natural products have long served as a crucial source of inspiration for new medicines and research tools. nih.gov However, natural compounds themselves may not always possess optimal properties for therapeutic or research applications. The creation of natural product derivatives, through semi-synthesis or total synthesis, allows for the enhancement of desired activities, improvement of pharmacokinetic profiles, and elucidation of structure-activity relationships (SAR). nih.gov By modifying the chemical structure of a natural product, researchers can probe its mechanism of action and develop new molecules with improved potency and selectivity. amerigoscientific.com The study of derivatives like emmolic acid, acetate exemplifies this strategy, where a synthetic modification leads to the emergence of a biological activity not observed in the parent compound. nih.gov
Historical Perspective on this compound Investigations
The journey of this compound from a laboratory curiosity to a subject of focused research has been built upon foundational discoveries and the advancement of analytical methodologies.
Initial Discovery and Early Mechanistic Hypotheses
The parent compound, emmolic acid, was first isolated and described in 1958 from the wood of the Australian timber Emmenospermum alphitonioides. Researchers at the time characterized it as a new triterpene acid, proposing the name "emmolic acid." researchgate.net Early studies focused on elucidating its chemical structure, identifying the presence of two hindered carboxyl groups, a secondary hydroxyl group, and a double bond within an isopropenyl group. researchgate.net The initial hypothesis was that emmolic acid possessed a pentacyclic carbon skeleton that was distinct from other known triterpenes of that era. researchgate.net
Emmolic acid itself was found to be biologically inactive in certain assays. nih.gov The subsequent synthesis of this compound, through the acetylation of the hydroxyl group of emmolic acid, revealed a significant shift in its biological profile. nih.gov This key finding led to the hypothesis that the acetate group plays a crucial role in conferring the observed biological activity, likely by altering the molecule's polarity, solubility, or its interaction with biological targets.
Evolution of Research Methodologies Applied to the Compound
The investigation of emmolic acid and its acetate derivative has benefited from the continuous evolution of analytical techniques. In the early stages of discovery, classical methods of chemical degradation and spectroscopic analysis, such as infrared (IR) spectroscopy, were employed to deduce the fundamental structural features of emmolic acid. researchgate.net
With advancements in analytical chemistry, more sophisticated techniques have been applied to the study of triterpenoids, which are also relevant to the ongoing investigation of this compound. High-Performance Liquid Chromatography (HPLC) has become a standard method for the separation and purification of triterpenoids from natural extracts and synthetic reaction mixtures. shimadzu.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is now indispensable for the detailed structural elucidation of complex molecules like this compound, allowing for the precise assignment of protons and carbons within the molecular framework. mdpi.com Mass spectrometry (MS) provides accurate molecular weight determination and fragmentation patterns that aid in structural confirmation. mdpi.com These modern analytical methods have enabled a more detailed characterization of this compound and have been crucial in studying its biological activities and mechanism of action.
Current Research Landscape and Emerging Themes for this compound
Current research on this compound is primarily focused on its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov This has positioned the compound as a subject of interest in the search for new anti-inflammatory agents.
An emerging theme in the broader field of triterpenoid research is the exploration of their potential in treating a variety of diseases, including cancer and metabolic disorders. nih.govnih.gov Given that this compound is a derivative of a pentacyclic triterpenoid, future research may explore its potential in these other therapeutic areas. Furthermore, there is a growing interest in understanding the detailed molecular mechanisms by which triterpenoid derivatives exert their effects. Future investigations into this compound will likely involve identifying its specific cellular targets and signaling pathways to fully elucidate its mode of action. The development of more potent and selective analogs of this compound through further chemical modification also represents a promising avenue for future research.
Areas of Intensive Academic Inquiry
The principal area of academic inquiry for this compound revolves around its anti-inflammatory properties . A pivotal study demonstrated that while its precursor, emmolic acid, is inactive, the acetylated form exhibits moderate anti-inflammatory activity. ingentaconnect.commedchemexpress.com This discovery has been a focal point of the research conducted on this compound.
Detailed research findings indicate that this compound can downregulate the production of key inflammatory mediators. Specifically, in studies using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activated RAW 264.7 macrophages, this compound was shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The inhibition of these molecules is a crucial target in the development of anti-inflammatory therapies.
Another area of investigation, though less prominent, is its potential antibacterial activity . This compound has been mentioned in the context of studies examining the growth inhibitory properties of extracts from Alphitonia excelsa against various pathogenic bacteria. medchemexpress.com
The synthesis of this compound is also a documented area of research. The process involves the treatment of emmolic acid with pyridine (B92270) and acetic anhydride (B1165640), followed by purification to yield the final product. ingentaconnect.commedchemexpress.com
Below is a summary of the experimental data on the anti-inflammatory activity of this compound:
| Cell Line | Activators | Measured Mediators | IC50 Values | Reference |
| RAW 264.7 macrophages | LPS + IFN-γ | Nitric Oxide (NO) | 14.7 µM | nih.gov |
| RAW 264.7 macrophages | LPS + IFN-γ | Tumor Necrosis Factor-alpha (TNF-α) | >36 µM | nih.gov |
Identification of Research Gaps in Fundamental Understanding
Despite the initial promising findings, significant research gaps exist in the fundamental understanding of this compound.
A primary concern and a major research gap is the cytotoxicity of the compound. The same study that identified its anti-inflammatory effects also reported that this compound, along with other tested compounds, "demonstrated some considerable cytotoxicity". nih.gov This finding is a critical limiting factor for its potential therapeutic development and necessitates further investigation to determine its toxicological profile and therapeutic window.
The mechanism of action of this compound is not yet fully elucidated. While it is known to downregulate NO and TNF-α, the specific intracellular signaling pathways it modulates to achieve this effect remain largely unknown. nih.govresearchgate.net In contrast, the mechanisms of other structurally similar triterpenoids, such as oleanolic acid acetate, have been more extensively studied, revealing their ability to modulate T cell immune responses and matrix-degrading enzymes. nih.gov A deeper understanding of the specific pathways affected by this compound is a significant gap in the current knowledge.
Furthermore, the research on this compound is not extensive. The initial discovery of its anti-inflammatory activity was noted as not having been "documented before for emmolic acid". ingentaconnect.commedchemexpress.com This suggests that the field is still in its nascent stages, and there is a general lack of comprehensive studies on its various potential biological activities, pharmacokinetic and pharmacodynamic properties, and long-term effects. The full spectrum of its potential applications and limitations remains an open area for investigation.
Structure and Scope of the Research Outline
The current body of research on this compound provides a foundational but incomplete picture of its scientific importance. The compound is a semi-synthetic derivative of emmolic acid, a natural triterpenoid. Its chemical structure is characterized by the addition of an acetate group to the emmolic acid backbone.
The scope of the existing research has primarily focused on its newly discovered anti-inflammatory properties, specifically its ability to inhibit the production of NO and TNF-α in macrophage cell lines. nih.govnih.gov There is also a minor line of inquiry into its potential antibacterial effects. medchemexpress.com
However, the research is constrained by a lack of depth in several key areas. The significant cytotoxicity observed in preliminary studies presents a major hurdle and a critical area for future research. nih.gov The precise mechanism of its anti-inflammatory action is not well-defined, and a comprehensive toxicological profile is absent. Therefore, the scope of future research should be aimed at addressing these fundamental gaps to ascertain the true potential of this compound as a therapeutic agent.
Properties
Molecular Formula |
C32H48O6 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(1R,2R,5S,14R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19?,20?,21?,22?,23?,24?,25?,29-,30-,31+,32+/m1/s1 |
InChI Key |
HMTHVBZILGKTGT-VXAUDZCMSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Emmolic Acid, Acetate
Sources and Distribution of Emmolic Acid, Acetate (B1210297) and Related Triterpenoids
Identification of Plant Families and Species Producing Related Compounds
Emmolic acid and its derivatives have been identified in a select number of plant species belonging to the Rhamnaceae family. The primary sources identified in scientific literature include:
Alphitonia philippinensis : A tree species found in regions of Southeast Asia, including Hainan, Indo-China, Borneo, and the Philippines. epharmacognosy.comwikipedia.org It thrives in wet tropical biomes. epharmacognosy.com
Alphitonia incana : This species is native to a region stretching from Sulawesi to Papuasia and also grows in a wet tropical environment.
Ziziphus mauritiana : Commonly known as Indian jujube, this tropical fruit tree is believed to have originated in the Indo-Malaysian region. wikipedia.org It is now widely naturalized throughout the tropics of the Old World. wikipedia.org
These plants are known to produce a variety of triterpenoids, including ceanothane-type triterpenoids, which are structurally related to emmolic acid. d-nb.info The presence of these compounds is a characteristic feature of the Ziziphus genus. d-nb.info
Below is an interactive data table summarizing the plant sources of compounds related to emmolic acid.
| Family | Species | Common Name | Native Range |
| Rhamnaceae | Alphitonia philippinensis | Philippine Ash | Hainan to Indo-China, Borneo to Philippines epharmacognosy.com |
| Rhamnaceae | Alphitonia incana | Stinkwood | Sulawesi to Papuasia |
| Rhamnaceae | Ziziphus mauritiana | Indian Jujube | Indo-Malaysian region wikipedia.org |
Geographical and Ecological Factors Influencing Production
The production of secondary metabolites in plants, including triterpenoids like emmolic acid, acetate, is significantly influenced by various geographical and ecological factors. mdpi.com While specific studies on the environmental triggers for this compound production are limited, general principles of secondary metabolite induction in the source plants can be applied.
Ziziphus mauritiana is a hardy species, capable of withstanding extreme temperatures and arid conditions. smujo.id Studies on Ziziphus species have shown that environmental stress, such as drought, can lead to an increase in the production of secondary metabolites. mdpi.com Research on Ziziphus mauritiana in different habitats in Indonesia revealed variations in the profile of secondary metabolites, suggesting that factors like soil composition, altitude, and light intensity play a crucial role. smujo.id For instance, plants exposed to high sunlight intensity may produce more secondary metabolites as a defense mechanism. smujo.id
Alphitonia species are typically found in lowland to montane, disturbed, or secondary rainforests. They are often pioneer species that grow rapidly to fill gaps in the forest canopy. The ability to thrive in a range of soil types, from poor sandy soils to well-drained loamy soils, indicates a high degree of adaptability. This adaptability is likely linked to a robust capacity for producing a diverse array of secondary metabolites to cope with various environmental challenges.
Precursor Metabolism and Triterpene Backbone Formation
The biosynthesis of all triterpenoids, including the emmolic acid skeleton, begins with the production of the universal C5 isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate pathway and the non-mevalonate pathway.
Elucidation of the Mevalonate Pathway in Precursor Synthesis
The mevalonate (MVA) pathway is primarily active in the cytoplasm and endoplasmic reticulum of plant cells. This pathway is responsible for the synthesis of sesquiterpenoids and triterpenoids. The key steps of the MVA pathway are as follows:
Formation of Acetoacetyl-CoA : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
Synthesis of HMG-CoA : A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
Reduction to Mevalonic Acid : HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in this pathway.
Phosphorylation and Decarboxylation : Mevalonic acid undergoes two phosphorylation steps followed by a decarboxylation to yield isopentenyl pyrophosphate (IPP).
An isopentenyl pyrophosphate isomerase then converts a portion of the IPP into its isomer, dimethylallyl pyrophosphate (DMAPP).
Investigation of the Non-Mevalonate Pathway Contributions
The non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) or 2-C-methyl-D-erythritol 4-phosphate pathway, operates in the plastids of plant cells. This pathway is generally responsible for the synthesis of monoterpenoids, diterpenoids, and carotenoids. However, there is evidence of cross-talk between the MVA and MEP pathways, with intermediates being exchanged between the cytoplasm and plastids.
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. Through a series of enzymatic reactions, this pathway also produces IPP and DMAPP. While the MVA pathway is considered the primary source of precursors for triterpenoids, contributions from the MEP pathway cannot be entirely ruled out, especially under specific physiological or environmental conditions.
Cyclization Mechanisms Leading to Triterpene Skeletons
The formation of the diverse array of triterpene skeletons is a result of the cyclization of a linear C30 precursor, squalene. The biosynthesis of squalene involves the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), which itself is formed from the sequential addition of IPP units to DMAPP.
Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization cascade. The specific folding of the 2,3-oxidosqualene molecule within the active site of a particular OSC determines the initial carbocation intermediates and the subsequent series of ring closures, rearrangements, and functional group migrations, ultimately leading to a specific triterpene skeleton.
While the direct biosynthetic pathway to the emmolic acid skeleton has not been fully elucidated, it is believed to be a ceanothane-type triterpenoid (B12794562). d-nb.info Ceanothane skeletons are characterized by a rearranged lupane-type precursor. The cyclization likely proceeds through a protosteryl cation intermediate, which then undergoes a series of 1,2-hydride and methyl shifts, followed by ring expansion and contraction to form the characteristic ceanothane framework.
The final step in the formation of "this compound" would involve the acetylation of the emmolic acid molecule. This reaction is catalyzed by acetyltransferases, which transfer an acetyl group from acetyl-CoA to a hydroxyl group on the triterpene skeleton.
Information regarding "this compound" is not available in current scientific literature.
Following a comprehensive search of available scientific databases and literature, it has been determined that there is no specific information regarding the chemical compound "this compound."
Searches for "Emmolic acid" have identified it as a triterpenoid with the molecular formula C30H46O5. It has been reported to be found in plant species such as Alphitonia philippinensis, Alphitonia incana, and Ziziphus mauritiana. nih.gov However, there is no scientific literature detailing the existence, natural occurrence, or biosynthetic pathway of its acetylated form, "this compound."
Consequently, it is not possible to provide the detailed article as requested in the user's outline. The specific enzymatic transformations, including the roles of Cytochrome P450 monooxygenases, acetyltransferases, and other oxidoreductases, as well as the regulatory and genetic control of its biosynthesis, remain uncharacterized for this putative compound.
Further research would be required to first confirm the natural occurrence of "this compound" before its biosynthetic pathways and regulatory mechanisms could be investigated and detailed.
Regulation and Genetic Control of Biosynthetic Pathways
Metabolic Engineering Strategies for Enhanced Production
There are no specific metabolic engineering strategies reported in the scientific literature for the enhanced production of "this compound." Research in the field of metabolic engineering has focused on increasing the yield of various triterpenoids in microbial and plant-based systems. nih.gov These strategies often involve the overexpression of key enzymes in the biosynthetic pathway or the downregulation of competing pathways to channel more metabolic flux towards the desired product. nih.gov However, without the identification of the specific genes and enzymes involved in the biosynthesis of Emmolic acid and its acetate derivative, targeted metabolic engineering approaches cannot be developed.
Synthetic Chemistry and Structural Modification of Emmolic Acid, Acetate
Hypothetical Total Synthesis Strategies for Emmolic Acid, Acetate (B1210297)
A total synthesis of emmolic acid, acetate would be a formidable challenge, requiring precise control over stereochemistry and regiochemistry.
Retrosynthetic Analysis and Key Disconnections
A plausible retrosynthetic analysis of this compound would likely involve disconnection of the acetate group as a primary step, leading to the parent emmolic acid. Further disconnections of the emmolic acid backbone would aim to simplify the pentacyclic system into more manageable and synthetically accessible precursors. Key bond disconnections would likely focus on the formation of the five rings, potentially through strategic cycloaddition reactions or ring-closing metathesis.
Stereoselective and Regioselective Synthesis Approaches
The synthesis of a complex molecule like emmolic acid would necessitate the use of advanced stereoselective and regioselective reactions to install the numerous stereocenters and functional groups with the correct orientation. nih.gov Methods such as asymmetric catalysis, chiral auxiliaries, and substrate-controlled reactions would be crucial for establishing the desired stereochemistry. nih.gov Regioselective functionalization of the triterpenoid (B12794562) skeleton would be essential for introducing hydroxyl and carboxylic acid groups at the correct positions.
Protecting Group Chemistry in Complex Scaffold Assembly
The presence of multiple reactive functional groups (hydroxyl and carboxylic acids) in the emmolic acid structure would mandate a sophisticated protecting group strategy during a total synthesis. wikipedia.orgorganic-chemistry.org Protecting groups are temporary modifications of functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. wikipedia.orgorganic-chemistry.org For the hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers (Bn), which offer varying degrees of stability and can be removed under specific conditions. libretexts.org Carboxylic acids are often protected as esters, such as methyl or ethyl esters. libretexts.org An orthogonal protecting group strategy, where different protecting groups can be removed selectively without affecting others, would be critical for the successful assembly of the complex scaffold of emmolic acid. organic-chemistry.org
Challenges and Recent Advances in Total Synthesis Methodologies
The total synthesis of any complex triterpenoid is fraught with challenges, including the construction of the polycyclic core, control of stereochemistry, and late-stage functionalization. Recent advances in synthetic methodology, such as the development of new catalytic methods and more efficient bond-forming reactions, could potentially be applied to overcome these challenges in a hypothetical synthesis of emmolic acid.
Potential Semi-Synthetic Approaches from Natural Precursors
Given the structural complexity of this compound, a semi-synthetic approach starting from a more readily available natural triterpenoid would likely be a more practical strategy than total synthesis.
Isolation and Purification of Abundant Triterpenoid Scaffolds
The semi-synthesis of this compound would begin with the isolation and purification of a structurally related and abundant triterpenoid from a natural source. Triterpenoids like betulin (B1666924) from birch bark or oleanolic acid from various plant sources are often available in large quantities and serve as common starting materials for the synthesis of more complex derivatives. nih.govmdpi.com The isolation process typically involves extraction from the plant material followed by chromatographic purification to obtain the desired precursor in high purity. nih.gov While emmolic acid itself has been isolated, its abundance for use as a starting material in a semi-synthesis is not well-documented. nih.gov A more likely approach would involve identifying a more abundant triterpenoid that shares a significant portion of the carbon skeleton of emmolic acid and then performing a series of chemical transformations to convert it to the target molecule. This would be followed by acetylation of the appropriate hydroxyl group to yield this compound. The acetylation of triterpenoids is a common transformation and can often be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. nih.gov
Efficient Chemical Transformations to this compound from Precursors
The synthesis of this compound, a naturally occurring triterpenoid, is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. While total synthesis from simple starting materials is a formidable challenge due to the complex polycyclic structure, semi-synthetic routes starting from advanced precursors are more common and efficient. These precursors are typically abundant, structurally related natural products that can be chemically modified to yield the desired this compound.
A plausible and efficient semi-synthetic strategy would involve the isolation of a closely related triterpenoid precursor from a natural source, such as the leaves or fruits of Ziziphus species. These plants are known to produce a variety of triterpenoic acids, including betulinic acid, oleanolic acid, and ursolic acid, which could potentially serve as starting materials. nih.gov The key chemical transformations would then focus on the regio- and stereoselective introduction or modification of functional groups to match the structure of emmolic acid.
The final step in the semi-synthesis would be the acetylation of the hydroxyl group to yield this compound. This is a standard chemical transformation that can be achieved with high efficiency. Acetylation of triterpenoids is a well-established method to not only protect hydroxyl groups during further chemical modifications but also to potentially enhance the pharmacological properties of the parent compound. nih.gov The reaction typically involves treating the triterpenoid with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The conditions are generally mild and lead to high yields of the corresponding acetate ester.
For instance, the acetylation of oleanolic acid, a structurally related pentacyclic triterpenoid, is a straightforward process. Oleanolic acid is dissolved in a suitable solvent, often pyridine which also acts as a catalyst and acid scavenger, and then treated with an excess of acetic anhydride. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The workup procedure involves quenching the excess acetic anhydride with water or ice and then extracting the acetylated product into an organic solvent. Purification is usually achieved by crystallization or column chromatography.
Scalability and Optimization of Semi-Synthetic Routes
The scalability of a synthetic route is a critical factor for the practical application of a compound, especially in the context of drug development where larger quantities of the substance are required for extensive biological evaluation. rsc.orgrsc.org For the semi-synthesis of this compound, scalability would heavily depend on the availability of the starting precursor and the efficiency of the subsequent chemical transformations.
The optimization of a semi-synthetic route for this compound would involve a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing the cost and environmental impact. Key aspects of optimization include:
Solvent Selection: The choice of solvent can significantly influence the reaction rate, yield, and ease of product isolation. A range of solvents would be screened to identify the one that provides the best balance of solubility for the reactants and reagents, and facilitates the reaction.
Reagent Stoichiometry: The molar ratio of the reactants and reagents is a crucial parameter to optimize. Using an optimal amount of reagents ensures complete conversion of the starting material while avoiding unnecessary waste and simplifying the purification process.
Temperature and Reaction Time: These two parameters are often interdependent. A systematic study would be conducted to determine the optimal temperature and time profile for each reaction step to achieve the desired conversion without promoting side reactions or decomposition of the product.
Catalyst Screening: If a particular transformation requires a catalyst, a variety of catalysts would be screened to identify the most active and selective one. The catalyst loading would also be optimized to achieve the desired reaction rate with the minimum amount of catalyst.
Purification Methods: Developing an efficient and scalable purification protocol is essential. This could involve optimizing crystallization conditions, or developing an efficient chromatographic method that can be scaled up for larger quantities.
An example of optimization can be seen in the acetylation of triterpenoids. While pyridine is a common solvent and catalyst, its use on a large scale can be problematic due to its toxicity and odor. An optimization study might explore alternative, greener solvents and non-volatile bases to improve the safety and environmental profile of the process.
The following interactive data table provides a hypothetical example of how an optimization study for the acetylation of a triterpenoid precursor to its acetate form might be presented.
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | Pyridine | 25 | 12 | 95 |
| 2 | Acetyl Chloride | Triethylamine | Dichloromethane | 0-25 | 6 | 92 |
| 3 | Acetic Anhydride | DMAP | Dichloromethane | 25 | 8 | 98 |
| 4 | Acetic Anhydride | Sodium Acetate | Acetic Acid | 80 | 4 | 85 |
This table is a hypothetical representation of an optimization study for triterpenoid acetylation and does not represent actual experimental data for this compound.
By systematically optimizing each step of the semi-synthetic route, it would be possible to develop a robust and scalable process for the production of this compound, enabling further investigation of its biological potential.
Structural Modification and Analogue Design of this compound
The structural modification of a natural product lead compound is a cornerstone of medicinal chemistry, aimed at improving its potency, selectivity, and pharmacokinetic properties. The design and synthesis of analogues of this compound would be guided by structure-activity relationship (SAR) studies, which seek to understand how different parts of the molecule contribute to its biological activity. nih.gov
Targeted Derivatization at Specific Positions for SAR Studies
Targeted derivatization involves making specific chemical modifications at various positions of the this compound scaffold to probe their importance for biological activity. Key positions for derivatization on a triterpenoid scaffold like emmolic acid would include:
The Carboxylic Acid Group: This functional group is often crucial for biological activity. It can be converted to a variety of other functional groups, such as esters, amides, or alcohols, to investigate the role of the acidic proton and the carbonyl group.
The Acetoxy Group: The acetate group itself is a point of modification. Its removal to reveal the parent hydroxyl group, or its replacement with other ester groups of varying chain lengths and electronic properties, could provide valuable SAR information.
The Polycyclic Core: While modifications to the core structure are more challenging, selective functionalization of specific C-H bonds through modern synthetic methods could lead to novel analogues with unique biological profiles.
For example, a series of amide derivatives could be synthesized by activating the carboxylic acid group of this compound with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a diverse set of primary and secondary amines. This would generate a library of amides with varying steric and electronic properties at this position.
Synthesis of this compound Analogues with Varied Substituents
The synthesis of analogues with a wider range of substituents would involve more extensive synthetic transformations. This could include the introduction of new functional groups or the modification of existing ones to explore a broader chemical space. For instance, if SAR studies indicate that a particular region of the molecule is important for activity, analogues with different substituents in that region would be synthesized.
This could involve reactions such as:
Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can modulate the lipophilicity, metabolic stability, and binding interactions of the molecule.
Alkylation/Arylation: Introduction of alkyl or aryl groups can probe steric and electronic requirements for activity.
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. wikipedia.orgcambridgemedchemconsulting.com For the carboxylic acid group of this compound, potential bioisosteres include tetrazoles, sulfonamides, and acylsulfonamides. These groups can mimic the acidic nature of the carboxylic acid while potentially offering improved metabolic stability or cell permeability.
Scaffold hopping is a more advanced approach where the core structure of the lead compound is replaced with a different scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical classes with similar biological activity but different intellectual property profiles. For this compound, this could involve replacing the pentacyclic triterpenoid core with a different polycyclic or even a non-cyclic scaffold that presents the key functional groups in a similar spatial arrangement.
The following table presents some common bioisosteric replacements for a carboxylic acid group:
| Original Group | Bioisosteric Replacement | Rationale |
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, can act as a proton donor and H-bond acceptor. |
| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) | Acidic proton, can participate in H-bonding. |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Increased acidity compared to sulfonamide, can mimic carboxylate. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can chelate metal ions, often found in enzyme active sites. |
This table provides examples of common bioisosteric replacements and does not represent specific modifications made to this compound.
Combinatorial Chemistry and Library Synthesis for Mechanistic Probes
Combinatorial chemistry is a set of techniques that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach can be used to efficiently explore the SAR of this compound and to generate probes for studying its mechanism of action.
A combinatorial library of this compound analogues could be synthesized using a solid-phase or solution-phase parallel synthesis approach. For example, the emmolic acid scaffold could be attached to a solid support, and then a variety of building blocks could be introduced at different positions of the molecule in a systematic manner. After the synthesis is complete, the individual compounds can be cleaved from the solid support and screened for biological activity.
The data obtained from screening such a library can provide a wealth of information about the SAR of this compound, and can help to identify key structural features required for its biological activity. This information can then be used to design more potent and selective analogues.
Stereochemical Elucidation and Purity Assessment of Synthetic Products
The unambiguous determination of stereochemistry and the precise quantification of purity are paramount in the synthesis of this compound and its derivatives. These steps are crucial to ensure the biological activity and safety of the final compounds, as even minor variations in stereoisomeric composition or the presence of impurities can significantly alter their properties.
Advanced Spectroscopic Techniques for Configuration Assignment of Derivatives
The complex, multi-chiral nature of this compound necessitates the use of sophisticated spectroscopic methods to assign the absolute and relative configurations of its synthetic derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental in elucidating the stereochemistry of these compounds. nih.gov 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful. nih.govresearchgate.net These experiments detect through-space correlations between protons, allowing for the determination of their relative spatial proximity. For instance, strong NOESY correlations between specific protons can confirm a cis relationship, while the absence of such a correlation might suggest a trans configuration. The analysis of coupling constants (J-values) in high-resolution 1H NMR spectra also provides valuable information about the dihedral angles between adjacent protons, further aiding in the assignment of relative stereochemistry. acgpubs.org
X-ray Crystallography: When a suitable single crystal of a synthetic derivative can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including the absolute stereochemistry. This technique involves diffracting X-rays through the crystal lattice to generate an electron density map, from which the precise spatial arrangement of every atom can be determined.
Circular Dichroism (CD) Spectroscopy: This technique is especially useful for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared to the spectra of known compounds or to theoretical calculations to assign the absolute stereochemistry of the chiral centers within the this compound derivative.
Interactive Table: Spectroscopic Techniques for Stereochemical Elucidation
| Technique | Principle | Information Obtained | Advantages | Limitations |
| 1D & 2D NMR | Measures the magnetic properties of atomic nuclei. | Relative stereochemistry, conformational analysis. nih.gov | Non-destructive, provides detailed structural information in solution. | May not provide absolute configuration directly. |
| NOESY/ROESY | Detects through-space interactions between protons. | Proton proximities, relative configuration. nih.gov | Excellent for determining relative stereochemistry. | Signal intensity can be influenced by molecular motion. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute and relative stereochemistry, bond lengths, and angles. gla.ac.uk | Provides unambiguous 3D structure. | Requires a high-quality single crystal. |
| Circular Dichroism | Differential absorption of circularly polarized light. | Absolute configuration of chiral centers. | Sensitive to stereochemical changes. | Requires a chromophore near the chiral center. |
Chromatographic Methods for Purity Profiling of Synthetic Batches
Ensuring the purity of each synthetic batch of this compound is critical. Chromatographic techniques are the primary methods used for this purpose, capable of separating the target compound from starting materials, reagents, byproducts, and stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC method, often with a C18 column, is typically employed. The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components. researchgate.net
Chiral HPLC: Due to the presence of multiple chiral centers in this compound, there is a possibility of forming diastereomers or enantiomers during synthesis. Chiral HPLC is specifically designed to separate these stereoisomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. researchgate.net This allows for the quantification of the enantiomeric or diastereomeric excess, which is a critical measure of the stereochemical purity of the synthetic product. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives of this compound that are volatile or can be made volatile through derivatization, GC-MS is a powerful tool for purity analysis. nih.govresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, aiding in its identification. nih.gov GC-MS is highly sensitive and can detect and identify even trace impurities.
Interactive Table: Chromatographic Methods for Purity Profiling
| Technique | Principle | Primary Use | Key Parameters | Information Provided |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantifying the purity of the main compound. | Mobile phase, column type, flow rate, detection wavelength. | Percentage purity, presence of impurities. nih.gov |
| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase. | Determining enantiomeric or diastereomeric purity. chromatographyonline.com | Chiral column type, mobile phase composition. | Enantiomeric excess (ee%), diastereomeric excess (de%). |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identifying and quantifying volatile impurities. nih.gov | Temperature program, column type, ionization method. | Identity and quantity of volatile impurities. nih.gov |
Preclinical Biological Investigations of Emmolic Acid, Acetate in Vitro and in Vivo Non Human
In Vitro Cellular Model Systems for Mechanistic Elucidation
In vitro models are fundamental tools in preclinical research, allowing for the controlled investigation of a compound's biological effects at the cellular level. These systems help in understanding the mechanisms of action, cellular targets, and potential therapeutic effects before moving to more complex biological systems.
Studies in Immortalized Cell Lines Representing Specific Biological Systems
Immortalized cell lines are derived from a single cell type and can be cultured indefinitely in the laboratory. They are widely used to represent specific biological systems, such as different types of cancer or specific organ tissues. Research in these cell lines would typically involve assessing the impact of a compound on cell viability, proliferation, and specific signaling pathways. No studies utilizing immortalized cell lines to investigate the biological activity of Emmolic acid, acetate (B1210297) have been reported in the scientific literature.
Investigations in Primary Cell Cultures for Physiological Relevance
Primary cell cultures are established by isolating cells directly from tissues. While they have a finite lifespan, they more closely mimic the physiological state of cells in the body compared to immortalized cell lines. Such studies are crucial for validating findings from immortalized cells in a more physiologically relevant context. There is no available research detailing the effects of Emmolic acid, acetate in primary cell cultures.
Application of Co-Culture and 3D Cell Culture Models (Spheroids, Organoids)
Advanced in vitro models, including co-cultures of different cell types and three-dimensional (3D) cultures like spheroids and organoids, provide a more accurate representation of the complex microenvironment of tissues. These models are increasingly used to study cell-cell interactions and the effects of compounds in a context that better resembles in vivo conditions. To date, no published research has employed these advanced models to study this compound.
Cellular Uptake, Intracellular Localization, and Subcellular Distribution Studies
Understanding how a compound enters cells and where it localizes within the subcellular compartments is critical for elucidating its mechanism of action. Techniques such as fluorescence microscopy and subcellular fractionation are often used for these investigations. There are no available data on the cellular uptake, intracellular localization, or subcellular distribution of this compound.
Ex Vivo Organ and Tissue Preparations for Mechanistic Analysis
Ex vivo models involve the use of organs or tissues that have been removed from an organism and are maintained in a viable state in the laboratory for a short period. These models bridge the gap between in vitro cell cultures and in vivo animal studies.
Investigations Using Isolated Perfused Organ Models
Isolated perfused organ models, such as a perfused liver or heart, allow for the study of a compound's effect on a whole organ in a controlled environment. This approach can provide valuable information on organ-specific toxicity and efficacy. No studies have been published that utilize isolated perfused organ models to investigate the effects of this compound.
Studies on Precision-Cut Tissue Slices for Preserved Microenvironment
Currently, there are no published studies that have utilized precision-cut tissue slices (PCTS) to investigate the biological effects of this compound. The PCTS methodology offers a valuable ex vivo model that preserves the complex microenvironment of tissues, allowing for the study of cellular interactions and responses to xenobiotics in a more physiologically relevant context than traditional cell culture. While this technique has been employed to study various compounds, its application to elucidate the specific effects of this compound on tissues such as the liver, lung, or others has not been documented in available research.
Analysis of Biomarker Modulation in Tissue Homogenates
There is a lack of specific data from studies analyzing the modulation of biomarkers in tissue homogenates following treatment with this compound. Research on crude extracts of Ziziphus jujuba, which contains a variety of triterpenoids, has indicated general anti-inflammatory and antioxidant effects. nih.govd-nb.infomdpi.com For instance, studies on these extracts have shown modulation of inflammatory markers. mdpi.com However, these findings cannot be directly attributed to this compound, and dedicated studies are required to determine its specific impact on relevant biomarkers in tissue homogenates.
In Vivo Mechanistic Studies in Animal Models (Non-Human)
Comprehensive in vivo mechanistic studies in non-human animal models specifically for this compound are not available in the current body of scientific literature. While general pharmacological effects have been reported for extracts of Ziziphus jujuba and some of its constituent triterpenoids, the specific mechanisms of action for this compound remain uninvestigated. nih.govmdpi.com
There is no available research that elucidates the specific organ or tissue target engagement of this compound in animal models. The identification of molecular targets is a critical step in understanding the pharmacological profile of a compound, and this information is currently absent for this compound.
Pharmacodynamic studies detailing the molecular and cellular effects of this compound in animal models have not been published. While broader studies on Ziziphus jujuba extracts suggest potential anti-inflammatory and antioxidant activities nih.govd-nb.infomdpi.com, the specific dose-response relationships, time-course of effects, and the precise molecular and cellular changes induced by this compound are unknown.
There is a lack of published data assessing the modulation of molecular and cellular biomarkers in live animals following the administration of this compound. Such studies are essential for understanding the in vivo efficacy and mechanism of action of a compound but have not yet been reported for this specific triterpenoid (B12794562).
The metabolic fate of this compound, including its transformations by endogenous enzymes in animal models, has not been investigated in published studies. Understanding the metabolism of a compound is crucial for determining its bioavailability, clearance, and the potential formation of active or inactive metabolites. This area remains an important but unaddressed aspect of the preclinical evaluation of this compound.
Comparative Mechanistic Studies with Related Triterpenoids
Understanding the biological activity of this compound in the context of structurally similar triterpenoids is crucial for identifying its unique therapeutic potential.
Identifying Unique and Shared Mechanistic Attributes of this compound
At present, specific studies directly comparing the mechanistic attributes of this compound with other triterpenoids are not available in the public domain. Triterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. These activities often stem from their ability to modulate various signaling pathways and enzyme activities. For instance, many triterpenoids are known to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Furthermore, their impact on transcription factors like NF-κB and STAT3, which are critical in regulating inflammatory and proliferative responses, is a common area of investigation.
Future research should focus on direct comparative studies to determine if this compound shares these common triterpenoid mechanisms or possesses unique modes of action. Such studies would ideally involve head-to-head comparisons in relevant cellular and animal models.
Structure-Activity Relationship (SAR) Elucidation Based on Mechanistic Outcomes
The structure-activity relationship (SAR) for this compound remains an area requiring in-depth investigation. The specific structural features of this compound, such as the acetate group, are hypothesized to play a significant role in its biological activity. The lipophilicity and steric properties conferred by the acetate moiety could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. uc.pt
Generally, for triterpenoids, modifications to the core structure, such as the introduction or alteration of functional groups, can dramatically impact their biological effects. uc.pt For example, the presence and position of hydroxyl and carboxyl groups are often critical for the anti-inflammatory and cytotoxic activities of many triterpenoids. A systematic analysis involving the synthesis of this compound analogs with modifications to the acetate group and other parts of the triterpenoid scaffold would be necessary to establish a clear SAR.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound | Modification | Predicted Biological Activity |
| This compound | Acetate at C-3 | Baseline activity |
| Emmolic acid | Hydroxyl at C-3 | Potentially altered anti-inflammatory activity |
| Emmolic acid, propionate | Propionate at C-3 | Potentially increased lipophilicity and cell permeability |
| Emmolic acid methyl ester | Esterification of carboxylic acid | Potential for altered cytotoxicity |
This table is illustrative and based on general principles of triterpenoid SAR; specific experimental data for this compound is not currently available.
Synergistic or Antagonistic Interactions with Other Bioactive Compounds
Research into the synergistic or antagonistic interactions of this compound with other bioactive compounds is in its nascent stages. The potential for combination therapy is a significant area of interest in modern pharmacology. For instance, triterpenoids have been shown in some studies to exhibit synergistic effects when combined with conventional chemotherapeutic agents, potentially by sensitizing cancer cells to the effects of the drug or by mitigating side effects.
Future in vitro and in vivo studies should explore the combination of this compound with other compounds, such as known anti-inflammatory drugs or cytotoxic agents, to identify potential synergistic or antagonistic effects. Such investigations would typically involve isobologram analysis and combination index calculations to quantify the nature of the interaction.
Computational Chemistry and Theoretical Studies on Emmolic Acid, Acetate
Molecular Docking Simulations for Target Prediction and Binding Analysis
Molecular docking simulations are a cornerstone of computational drug discovery, offering insights into the potential interactions between a small molecule, such as Emmolic acid, acetate (B1210297), and a macromolecular target, typically a protein. These in silico techniques predict the preferred orientation of the ligand when bound to a receptor, as well as the strength of the binding affinity.
To identify potential biological targets of Emmolic acid, acetate, a reverse docking approach is often employed. In this strategy, the structure of this compound is docked against a library of known protein structures. Proteins that exhibit a high binding affinity and a favorable binding pose are then considered potential targets for further investigation.
A hypothetical screening of this compound against a panel of cancer-related proteins might yield the following results:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -9.8 | 0.15 |
| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -8.5 | 1.20 |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | 1YWN | -9.2 | 0.45 |
| Matrix metalloproteinase-9 (MMP-9) | 1GKC | -8.9 | 0.85 |
These predicted binding affinities suggest that this compound may have a strong interaction with anti-apoptotic proteins like Bcl-2 and kinases involved in cell cycle regulation and angiogenesis, such as CDK2 and VEGFR2.
Virtual screening allows for the rapid, computational screening of large libraries of compounds against a specific protein target. In the context of this compound, this technique can be used to identify other small molecules with similar binding properties, potentially leading to the discovery of novel therapeutic agents. A pharmacophore model can be generated based on the key chemical features of this compound responsible for its binding to a target. This model is then used to search for compounds with a similar 3D arrangement of these features.
A detailed analysis of the docking poses of this compound within the binding site of a predicted target, such as Bcl-2, can reveal the specific molecular interactions that stabilize the complex. These interactions are crucial for understanding the mechanism of action at a molecular level.
For a hypothetical complex with Bcl-2, the interactions could be as follows:
| Interaction Type | Amino Acid Residue | Atom in this compound | Distance (Å) |
| Hydrogen Bond | Arg146 | O (acetate carbonyl) | 2.9 |
| Hydrogen Bond | Tyr101 | O (hydroxyl) | 3.1 |
| Pi-Alkyl | Phe105 | C12 (methyl) | 4.5 |
| Van der Waals | Val126 | C17 (terpenoid ring) | 3.8 |
| Van der Waals | Gly145 | C2 (acetate methyl) | 3.5 |
The analysis would likely show that the acetate group of this compound forms a critical hydrogen bond with a key residue in the binding pocket, while the hydrophobic triterpenoid (B12794562) core is stabilized by van der Waals and hydrophobic interactions with other residues.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the behavior of molecules over time. These simulations can be used to assess the stability of a ligand-protein complex and to study the conformational changes of a molecule in different environments.
The conformation of a molecule can be influenced by its solvent environment. MD simulations of this compound in different solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), and chloroform, can provide insights into its flexibility and preferred shapes in various conditions. The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation is a common metric used to assess conformational stability. A lower and more stable RMSD value suggests less conformational fluctuation.
| Solvent | Average RMSD (Å) | Predominant Conformation |
| Water | 2.5 ± 0.3 | Compact, folded |
| DMSO | 1.8 ± 0.2 | Extended |
| Chloroform | 1.5 ± 0.1 | Extended, stable |
These hypothetical results would suggest that in a non-polar solvent like chloroform, this compound maintains a more stable and extended conformation, while in a polar protic solvent like water, it may adopt a more compact structure to minimize the exposure of its hydrophobic regions.
MD simulations of the this compound-Bcl-2 complex, for instance, can be performed to evaluate the stability of the predicted binding pose from molecular docking. The RMSD of the protein backbone and the ligand can be monitored over the simulation time. A stable complex would be characterized by low and converging RMSD values for both the protein and the ligand.
Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify regions of the protein that become more or less flexible upon ligand binding. Key interacting residues identified in the docking analysis are expected to show lower RMSF values, indicating their stable interaction with the ligand. The analysis of the number and duration of intermolecular hydrogen bonds throughout the simulation can also provide a quantitative measure of the stability of the complex. A high number of persistent hydrogen bonds would further support a stable and specific binding interaction.
Free Energy Calculations of Binding and Dissociation
Free energy calculations are a cornerstone of computational chemistry, providing quantitative predictions of the binding affinity between a ligand, such as this compound, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting the potency of a molecule and understanding the energetic factors driving its interaction with a receptor.
One of the most common methods for this purpose is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. This technique combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding (ΔG_bind). The calculation involves running molecular dynamics (MD) simulations of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then calculated as the difference between the energy of the complex and the energies of the individual components, accounting for both gas-phase energies and solvation effects.
Table 1: Example of MM-PBSA Binding Free Energy Calculations for Triterpenoids Targeting the CB1 Receptor Data is illustrative and based on findings for analogous compounds.
| Compound | Binding Free Energy (ΔG_bind) (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) |
| α-Amyrin | -32.5 ± 4.8 | -45.2 | -5.8 | 18.5 |
| α-Amyrin Acetate | -36.6 ± 5.1 | -50.1 | -7.3 | 20.8 |
| Friedelin | -29.8 ± 3.9 | -41.7 | -4.5 | 16.4 |
Source: Adapted from molecular dynamics studies on triterpenoids. mdpi.com
For this compound, similar calculations would elucidate its binding potential to various therapeutic targets, guiding the rational design of derivatives with enhanced activity.
Membrane Permeability and Interaction Simulations with Model Bilayers
The ability of a molecule to cross biological membranes is a critical determinant of its bioavailability and therapeutic efficacy. Molecular dynamics (MD) simulations are powerful tools for studying the passive permeation of molecules like this compound across lipid bilayers, providing atomistic insights into the process.
These simulations typically involve constructing a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) solvated in water, with the molecule of interest placed in the aqueous phase. By running long-timescale MD simulations, the spontaneous partitioning of the molecule into the membrane and its translocation across the bilayer can be observed. However, as permeation can be a rare event on simulation timescales, enhanced sampling techniques like umbrella sampling combined with the inhomogeneous solubility-diffusion (ISD) model are often employed. chemrxiv.orgglbrc.org The ISD model allows for the calculation of the potential of mean force (PMF), which represents the free energy profile of the molecule as it moves along the axis perpendicular to the membrane surface. From this profile, the permeability coefficient (P) can be derived.
Research on other terpenoids has shown that their structural and chemical properties, such as the presence of hydroxyl or acetate groups, significantly influence membrane interaction and permeability. nih.govnih.govmdpi.com For example, studies on oleanolic acid demonstrate that its amphiphilic nature allows it to anchor within the membrane, potentially altering membrane fluidity and permeability to other substances. nih.gov Simulations suggest that many terpenoids can permeate membranes freely, indicating that passive diffusion may be a primary transport mechanism. chemrxiv.orgglbrc.org
Table 2: Predicted Permeability Coefficients for Structurally Related Terpenoids This data is hypothetical, illustrating typical results from membrane permeability simulations.
| Compound | Membrane Model | Permeability Coefficient (P) (cm/s) | Free Energy Barrier (kcal/mol) |
| Oleanolic Acid | DPPC | 1.5 x 10⁻⁵ | 8.2 |
| Betulinic Acid | POPC | 2.1 x 10⁻⁵ | 7.5 |
| Lupeol | DPPC | 3.5 x 10⁻⁴ | 5.9 |
Source: Based on general findings from computational studies of terpenoid permeability. chemrxiv.orgnih.gov
Simulations of this compound would reveal its preferred orientation within a lipid bilayer, the energetic barriers to its translocation, and how the acetate group specifically influences its interaction with the polar head groups and nonpolar tails of phospholipids.
Quantum Mechanics (QM) and QM/MM Calculations
Electronic Structure Analysis and Reactivity Prediction of this compound
Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule in detail. This analysis is fundamental to predicting a molecule's chemical reactivity, stability, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
For triterpenoids like lupeol, QM calculations have been used to determine the optimized geometry, bond distances, bond angles, and electronic parameters. nsps.org.ng Such studies provide a deep understanding of how the intricate three-dimensional structure influences the electronic properties. For this compound, DFT calculations would identify reactive sites, such as the carbonyl oxygen of the acetate group (an electron-rich region) or the double bonds within the pentacyclic core, providing insights into its metabolic susceptibility and potential chemical interactions.
Table 3: Example of Quantum Chemical Parameters Calculated for a Triterpenoid (Lupeol) Data is illustrative of typical DFT calculation outputs for related compounds.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 Debye |
| Total Energy | -1475 Hartrees |
Source: Based on quantum chemical calculations performed on lupeol. nsps.org.ng
Reaction Mechanism Studies for its Biosynthesis or Enzymatic Transformations
Oleanane-type triterpenoids are synthesized in nature through a complex and fascinating cascade of cyclization reactions starting from (3S)-2,3-oxidosqualene. Understanding the mechanism of these reactions, which are catalyzed by oxidosqualene cyclases, is a significant challenge that can be addressed using computational methods.
QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are ideal for studying these enzymatic reactions. The QM method is used to treat the reacting part of the substrate and key enzymatic residues in the active site, where bond-breaking and bond-forming events occur. The rest of the enzyme and solvent are treated with the more computationally efficient MM force fields. This approach allows for the mapping of the entire reaction energy profile, including the structures and energies of transition states and intermediates.
Computational studies on the cyclization of oxidosqualene to various triterpene skeletons have provided profound mechanistic insights. rsc.org They have shown how the enzyme active site stabilizes high-energy carbocationic intermediates and steers the reaction toward a specific product out of many possibilities. These calculations can reveal the activation energy barriers for each step, confirming the most plausible reaction pathway. rsc.org For this compound, computational studies could elucidate the final enzymatic steps that lead to its specific oxidation pattern and subsequent acetylation, providing a detailed roadmap of its biosynthesis.
Calculation of Spectroscopic Signatures for Advanced Analytical Method Development
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the structural elucidation and identification of natural products. When new compounds like this compound are isolated, comparing experimental spectra with computationally predicted spectra can provide definitive proof of their structure and stereochemistry.
DFT calculations can accurately predict various spectroscopic data:
Infrared (IR) Spectra: Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule. nsps.org.ng
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be highly accurate when appropriate methods and solvent models are used. This is particularly useful for resolving ambiguities in complex spectra of large molecules like triterpenoids.
Electronic Circular Dichroism (ECD): For chiral molecules, calculating the ECD spectrum is a powerful method to determine the absolute configuration. By comparing the calculated spectrum of a proposed structure with the experimental one, the correct stereochemistry can be confidently assigned. tandfonline.com This approach has been successfully used to establish the absolute configuration of newly isolated oleanane (B1240867) triterpenes. tandfonline.com
For this compound, these computational tools would be instrumental in confirming its structural assignment and serving as a reference for its identification in complex mixtures.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that govern activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
The process involves:
Assembling a dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition or cytotoxicity).
Calculating a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area, quantum chemical parameters).
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed activity.
QSAR studies on oleanane and ursane-type triterpenoids have successfully identified key structural features that influence their anticancer, anti-inflammatory, and antiviral activities. scispace.commdpi.com For example, such models might reveal that the presence of an enone functionality in the A-ring and specific substituents at the C-28 carboxyl group are critical for high cytotoxic potency. nih.gov
Table 4: Example of QSAR Data for Cytotoxicity of Oleanane Derivatives against a Cancer Cell Line Data is illustrative, showing how structural modifications can be correlated with biological activity.
| Compound | Modification at C-3 | Modification at C-28 | Cytotoxicity (IC₅₀, µM) |
| Oleanolic Acid | -OH | -COOH | >100 |
| Derivative 1 | -OAc | -COOH | 85 |
| Derivative 2 | -OH | -COOCH₃ | 62 |
| Derivative 3 | -OAc | -COOCH₃ | 45 |
Source: Synthesized from structure-activity relationship studies on oleanane triterpenoids. scispace.comnih.gov
A QSAR model developed for a series of compounds including this compound could predict how modifications to its acetate group or other parts of the triterpene scaffold would impact a specific biological activity, thereby accelerating the discovery of more effective therapeutic agents.
No Specific Research Found for "this compound" in Computational Chemistry
Despite a comprehensive search of available scientific literature, no specific computational chemistry or theoretical studies focused on the compound "this compound" could be identified. As a result, the generation of an article based on the provided detailed outline is not possible at this time.
Similarly, inquiries into the de novo design and scaffold optimization of this compound analogues, which would involve computational design of novel molecules with enhanced properties and the use of computational tools to optimize binding affinity and selectivity, returned no specific information for this particular compound.
While the field of computational chemistry is robust, with extensive research on various molecules, it appears that "this compound" has not been a subject of published studies within this domain. The principles of computational modeling, such as those mentioned in the provided outline, are widely applied to many other compounds to predict their properties and guide drug discovery efforts. However, without specific research on this compound, any attempt to generate the requested article would be speculative and lack the required scientific accuracy and detailed research findings.
Therefore, the following sections and subsections of the proposed article remain unaddressed due to the absence of available data:
De Novo Design and Scaffold Optimization
Lead Optimization Strategies Based on In Silico Predictions
Further research or the publication of studies specifically investigating the computational aspects of this compound would be necessary to provide the information required to fulfill the original request.
Advanced Analytical Methodologies for Research Applications of Emmolic Acid, Acetate
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone for the isolation, purification, and quantification of Emmolic acid, acetate (B1210297). Due to the structural complexity of triterpenoids, high-resolution separation techniques are essential. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Emmolic acid, acetate isolates and for quantifying the compound in various extracts. nih.govxjtu.edu.cn Given that many triterpenoids lack strong chromophores, detection is often performed at low UV wavelengths (205-210 nm), which requires careful selection of mobile phases to minimize background absorption. nih.gov A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and/or methanol (B129727) with an aqueous buffer. researchgate.netoup.com
Method validation is critical to ensure data reliability. A typical validation summary for the quantification of a triterpenoid (B12794562) acetate like this compound would include assessments of linearity, sensitivity, precision, and accuracy. nih.gov
Table 1: Example HPLC-PDA Purity Analysis of an this compound Isolate.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 4.52 | 15.8 | 1.1 | Impurity 1 |
| 2 | 8.15 | 1405.3 | 97.8 | This compound |
| 3 | 9.23 | 16.2 | 1.1 | Impurity 2 |
Table 2: Representative HPLC Method Validation Parameters for Quantification.
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 0.5 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 |
| Intra-day Precision (RSD %) | < 2% |
| Inter-day Precision (RSD %) | < 3% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally useful for the analysis of volatile and semi-volatile compounds. While triterpenoids like this compound are not inherently volatile, GC-MS can be used to study their metabolic breakdown products or analyze the parent compound after chemical derivatization. nih.govnih.gov
Derivatization is a key step to increase the volatility and thermal stability of triterpenoids for GC analysis. nih.gov A common procedure involves silylation, where active hydrogens (from hydroxyl or carboxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov This allows for the separation and identification of the derivatized compound based on its retention time and mass spectrum. nih.gov GC-MS is also a powerful tool for identifying volatile metabolites that may result from the biotransformation of this compound in biological systems. frontiersin.org
Table 3: Hypothetical GC-MS Data for Derivatized this compound and a Potential Metabolite.
| Compound | Derivatization | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| This compound | TMS | 22.4 | M+•, [M-15]+, [M-90]+, [M-CH3COOH]+ |
| Hydroxylated Metabolite | TMS | 24.1 | M+•, [M-15]+, [M-90]+, [M-103]+ |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Complex Matrices
For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the specificity and sensitivity of mass spectrometry.
The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺) of this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex matrix. nih.gov This allows for quantification at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov
Table 4: Illustrative LC-MS/MS Parameters for Quantifying this compound in Rat Plasma.
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 529.4 → 469.4 ([M+H]⁺ → [M+H-CH₃COOH]⁺) |
| Internal Standard | Betulinic Acid (or other structurally similar triterpenoid) |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
Chiral Separation Techniques for Enantiomeric Purity and Isomer Analysis
The biological activity of chiral molecules like triterpenoids can be highly dependent on their stereochemistry. Therefore, methods to confirm enantiomeric purity and separate isomers are critical. acs.orgnih.gov HPLC using Chiral Stationary Phases (CSPs) is the most common approach for this purpose.
CSPs are designed to interact differently with enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the resolution of a broad range of chiral compounds, including terpenoids. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation.
Table 5: Example of Chiral HPLC Separation of Two Hypothetical Diastereomers of an this compound Precursor.
| Parameter | Condition |
|---|---|
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Isomer 1) | 12.5 min |
| Retention Time (Isomer 2) | 14.8 min |
| Resolution (Rs) | 2.1 |
Spectroscopic Techniques for Characterization of Interactions and Transformations
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled insight into the dynamic interactions of this compound with biological macromolecules at an atomic level. springernature.comnih.gov
Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interaction Mapping (e.g., STD-NMR, Chemical Shift Perturbation)
Understanding how a ligand like this compound binds to its protein target is fundamental to elucidating its mechanism of action. NMR spectroscopy offers powerful tools for this purpose, broadly categorized into ligand-observed and protein-observed methods. nih.govnih.gov
Saturation Transfer Difference (STD) NMR is a ligand-observed technique that is highly effective for studying weak to intermediate binding interactions (with dissociation constants, KD, typically in the μM to mM range). nih.govichorlifesciences.com The experiment involves selectively irradiating protons of the large protein receptor. This saturation effect is transferred via spin diffusion to the entire protein and subsequently to the protons of any bound ligand. glycopedia.eu When the ligand dissociates, it carries this "saturation memory" with it. researchgate.net By subtracting a spectrum with protein irradiation from one without, a "difference" spectrum is obtained that shows signals only from the binding ligand. The intensity of these signals is proportional to how close specific ligand protons are to the protein surface, allowing for the mapping of the "binding epitope". ichorlifesciences.com
Table 6: Hypothetical STD-NMR Results for this compound Binding to a Target Protein.
| This compound Proton Group | Chemical Shift (ppm) | STD Amplification (%) | Inference |
|---|---|---|---|
| Methyl Protons (C-29, C-30) | ~0.9-1.2 | 100 (Reference) | In close contact with the protein |
| Acetate Methyl Protons | ~2.05 | 85 | Strong interaction with the protein |
| Vinyl Proton (C-12) | ~5.3 | 40 | Moderate contact with the protein |
| Carboxyl-adjacent Protons | ~2.2-2.5 | 15 | Distal from the primary binding interface |
Chemical Shift Perturbation (CSP) , also known as chemical shift mapping, is a protein-observed method. It involves acquiring a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum) of an isotopically labeled protein in the absence and presence of the ligand. nih.govresearchgate.net Upon binding of this compound, the chemical environment of amino acid residues in and near the binding site changes, causing their corresponding peaks in the HSQC spectrum to shift. researchgate.net By tracking these perturbations, one can precisely map the ligand binding site on the protein's surface. nih.gov The magnitude of the shifts can also be used to calculate the binding affinity (KD). bohrium.com
Table 7: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Saturation with this compound.
| Residue | Location | Combined ¹H/¹⁵N Shift Change (ppm) | Inference |
|---|---|---|---|
| Tyr-88 | Binding Pocket | 0.35 | Directly involved in binding |
| Leu-91 | Binding Pocket | 0.28 | Directly involved in binding |
| Val-120 | Adjacent to Pocket | 0.15 | Affected by binding |
| Ser-150 | Distant Loop | 0.02 | Not involved in binding |
Sample Preparation Strategies for Complex Biological Matrices
The analysis of this compound, a triterpenoid, from biological samples presents significant challenges due to the presence of proteins, lipids, salts, and other endogenous components that can interfere with analytical measurements. Effective sample preparation is therefore a critical step to ensure the accuracy, precision, and sensitivity of subsequent analytical procedures like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The primary goals of sample preparation are to isolate this compound from the matrix, concentrate it to a detectable level, and remove any components that may cause matrix effects or damage analytical instrumentation.
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are powerful techniques for the purification and concentration of triterpenoids from biological fluids. The choice between SPE and LLE often depends on the specific matrix, the required level of cleanliness, and the desired sample throughput.
Solid-Phase Extraction (SPE): SPE is a highly selective method that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. For a compound like this compound, which possesses both hydrophobic (the triterpenoid backbone) and moderately polar (the acetate group) characteristics, a polymeric reversed-phase sorbent is often a suitable choice. nih.govmdpi.com The optimization process involves selecting the appropriate sorbent, conditioning and equilibration solvents, wash solutions, and elution solvents to maximize recovery and minimize matrix effects.
A typical SPE protocol for extracting this compound from plasma would involve the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol to activate the sorbent.
Equilibration: The sorbent is then equilibrated with an aqueous solution, such as water or a buffer, to prepare it for the aqueous sample.
Loading: The pre-treated biological sample is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent mixture to remove hydrophilic interferences without eluting the analyte.
Elution: this compound is eluted from the sorbent using a strong organic solvent. youtube.com
Hypothetical Data on SPE Sorbent Performance for this compound Recovery
| Sorbent Type | Conditioning Solvent | Elution Solvent | Recovery Rate (%) | RSD (%) |
|---|---|---|---|---|
| Polymeric Reversed-Phase (e.g., Strata-X) | Methanol | Acetonitrile | 92.5 | 4.1 |
| C18 (Silica-based) | Methanol | Methanol/Ethyl Acetate (1:1) | 88.3 | 5.2 |
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govmdpi.com For this compound, which is a relatively non-polar molecule, an organic solvent like ethyl acetate, dichloromethane, or a mixture thereof would be effective for extraction from an aqueous biological matrix like urine or acidified plasma. nih.gov Optimization involves selecting a solvent with high affinity for the analyte and low affinity for matrix interferences, adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form, and optimizing the solvent-to-sample ratio.
For instance, the extraction of triterpenoids from acidified urine has been successfully performed using a dichloromethane-ethyl acetate mixture. nih.gov The acidification of the sample helps to suppress the ionization of any acidic functional groups, thereby increasing the extraction efficiency into the organic phase.
Hypothetical Data on LLE Solvent System Performance for this compound Extraction
| Solvent System | pH of Aqueous Phase | Extraction Efficiency (%) | RSD (%) |
|---|---|---|---|
| Dichloromethane/Ethyl Acetate (9:1, v/v) | 3.0 | 95.2 | 3.8 |
| Ethyl Acetate | 3.0 | 91.8 | 4.5 |
| Methyl tert-butyl ether (MTBE) | 3.0 | 89.4 | 5.1 |
For biological samples with high protein content, such as plasma and serum, protein precipitation is a common and straightforward initial step to remove the bulk of proteinaceous material. phenomenex.com This technique disrupts the interactions between proteins and water, causing them to precipitate out of solution. The precipitated proteins are then separated by centrifugation.
Common protein precipitation methods include:
Organic Solvent Precipitation: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, reduces the dielectric constant of the solution, leading to protein precipitation. phenomenex.com This is a widely used method in bioanalysis due to its simplicity and effectiveness.
Acid Precipitation: The addition of acids like trichloroacetic acid (TCA) or perchloric acid (PCA) causes proteins to precipitate by neutralizing their surface charges and causing denaturation. sigmaaldrich.commdpi.com This method is highly efficient but can sometimes lead to the co-precipitation of the analyte of interest.
Salting Out: High concentrations of salts, such as ammonium (B1175870) sulfate (B86663) or zinc sulfate, reduce the amount of water available to hydrate (B1144303) the protein molecules, causing them to aggregate and precipitate. phenomenex.comabcam.com
The choice of precipitating agent must be carefully evaluated to ensure high recovery of this compound in the supernatant while achieving sufficient protein removal. Following precipitation, the supernatant can be directly analyzed or subjected to further clean-up steps like SPE or LLE.
Hypothetical Data on Protein Precipitation Efficiency and Analyte Recovery
| Precipitation Method | Protein Removal Efficiency (%) | This compound Recovery (%) |
|---|---|---|
| Acetonitrile (3:1 solvent-to-plasma ratio) | >98% | 94.3 |
| Trichloroacetic Acid (TCA) (10% final conc.) | >99% | 88.7 |
| Zinc Sulfate/Methanol | >97% | 91.5 |
Triterpenoids like this compound often lack strong chromophores or easily ionizable functional groups, which can result in poor sensitivity when using common analytical detectors such as UV-Vis or mass spectrometry with electrospray ionization (ESI). nih.govxjtu.edu.cn Chemical derivatization is a strategy used to modify the structure of the analyte to improve its detectability. nih.gov
The primary derivatization targets on a triterpenoid structure are typically hydroxyl and carboxylic acid groups. nih.gov For this compound, derivatization could potentially target any free hydroxyl groups on the triterpenoid skeleton. The acetate group itself is an ester and generally not a primary target for derivatization.
Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of triterpenoids. Silylation is a common approach, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) are effective for this purpose. bohrium.com
Derivatization for LC-MS Analysis: To enhance sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to introduce a permanently charged group or a group that is readily ionized. nih.gov Reagents that react with hydroxyl groups to introduce a tag with high proton affinity can significantly improve signal intensity in positive-ion ESI-MS.
Hypothetical Data on Sensitivity Enhancement via Derivatization
| Analytical Method | Derivatization Reagent | Target Functional Group | Signal Enhancement Factor |
|---|---|---|---|
| GC-MS | BSTFA + TMCS | Hydroxyl | >100-fold (vs. underivatized) |
| LC-MS/MS (ESI+) | P-toluenesulfonyl isocyanate (PTSI) | Hydroxyl | ~50-fold |
| LC-MS/MS (ESI+) | 2-picolylamine | Carboxylic Acid (if present after hydrolysis) | ~100-fold |
By carefully selecting and optimizing these sample preparation strategies, researchers can develop robust and reliable analytical methods for the quantification of this compound in complex biological matrices, which is essential for advancing its study in various research applications.
Research Challenges, Limitations, and Future Trajectories for Emmolic Acid, Acetate Research
Current Gaps in Fundamental Mechanistic Understanding
The journey to elucidating the complete pharmacological profile of Emmolic acid, acetate (B1210297) is in its infancy. The primary challenge lies in the absence of foundational research investigating its mechanism of action.
Unidentified Molecular Targets or Secondary Signaling Pathways
Currently, there is no publicly available scientific literature that identifies the specific molecular targets of Emmolic acid, acetate. The signaling pathways that may be modulated by this compound, either primarily or secondarily, have not been investigated. This fundamental gap prevents any informed hypothesis about its potential cellular effects.
Elucidating the Complexity of Multi-Target Interactions
The potential for this compound to interact with multiple molecular targets simultaneously, a common characteristic of many natural products, remains an open question. Without initial target identification, the complexity of its potential multi-target interactions cannot be explored.
Methodological Advancements and Innovations Needed
To bridge the significant knowledge gaps surrounding this compound, the application of advanced and innovative research methodologies is essential. These techniques will be pivotal in moving from the current state of obscurity to a clear understanding of its biological function.
Development of Advanced Chemical Probes for Comprehensive Target Validation
A crucial next step in the investigation of this compound would be the development of specialized chemical probes. These tools, derived from the core structure of the molecule, would enable researchers to effectively "fish" for its binding partners within the cellular proteome, thereby identifying its direct molecular targets. Such probes are instrumental for target validation and for elucidating the compound's mechanism of action.
Application of Spatial Transcriptomics and Proteomics for Localized Effects
Once the fundamental biological activity of this compound is established, advanced techniques such as spatial transcriptomics and proteomics will be invaluable. These technologies allow for the analysis of gene and protein expression profiles within the morphological context of tissue. This would enable researchers to visualize and quantify the localized effects of the compound on specific cell types within a complex tissue environment, providing a deeper understanding of its in-situ activity.
Lack of Publicly Available Research Data on "this compound" Hinders In-Depth Analysis
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically focused on the chemical compound “this compound” within the detailed framework requested. Searches for this compound in connection with artificial intelligence, machine learning, systems biology, biotechnological production, and preclinical research challenges did not yield any specific findings.
The current body of scientific literature does not appear to contain studies investigating the integration of artificial intelligence and machine learning in the discovery or analysis of this compound. Similarly, there is no accessible information regarding its role in unconventional biological systems, its impact on systems biology and network perturbations, or any efforts towards its biotechnological production through genetic engineering. Furthermore, the translational challenges of bridging in vitro and in vivo mechanistic observations for this specific compound have not been documented in the available resources.
General search results provided information on broader topics such as the use of acetate as a carbon source in metabolic engineering, the application of AI in generating health messages about folic acid, theoretical discussions of network perturbation analysis, and methodologies for establishing in vitro-in vivo correlations for other substances. However, none of these results directly mentioned or provided data on "this compound."
Due to the absence of specific research data for "this compound," it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection. The research challenges, limitations, and future trajectories for a compound that does not appear in the searched scientific literature cannot be substantively discussed.
Further research would be required to ascertain if "this compound" is a novel or less-studied compound, or if it is referred to by alternative nomenclature in existing research. Without foundational studies on its properties and biological activities, any discussion on the advanced topics outlined would be purely speculative and fall outside the required standards of scientific accuracy.
In-Depth Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research
After a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific research data on the chemical compound "this compound" to generate the requested in-depth article. While the compound is identified as a triterpenoid (B12794562) found in the seeds of Ziziphus jujuba, there is a significant lack of published studies focusing on the advanced research topics outlined in the user's request.
The detailed sections and subsections requested, such as:
Q & A
Q. What are the established methods for synthesizing emmolic acid acetate, and how is its structural identity confirmed?
Emmolic acid acetate is synthesized via acetylation of the parent compound (emmolic acid) using acetic anhydride or acetyl chloride under controlled conditions. The semi-synthetic process involves:
- Extraction : Isolation of emmolic acid from Alphitonia petriei stem/leaf ethanol extract .
- Acetylation : Reaction with acetic anhydride in the presence of a catalyst (e.g., pyridine) to introduce the acetate group .
- Purification : Reversed-phase semi-preparative HPLC (PhenylHexyl column) . Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, 2D experiments) to verify the acetate group’s position and purity. Comparative analysis with spectral data from natural emmolic acid is critical .
Q. What is the baseline anti-inflammatory activity of emmolic acid acetate, and how is it assessed?
Anti-inflammatory activity is evaluated using RAW 264.7 murine macrophages stimulated with LPS + IFN-γ. Key assays include:
- Nitric Oxide (NO) Inhibition : Quantified via the Griess assay (n=8), measuring nitrite concentration .
- TNF-α Inhibition : Analyzed via ELISA (n=3) . Emmolic acid acetate shows moderate NO inhibition (IC₅₀ = 14.7 µM) but no significant TNF-α inhibition (IC₅₀ >36 µM) .
Advanced Research Questions
Q. How does acetylation of emmolic acid alter its bioactivity, and what mechanistic hypotheses explain this change?
Acetylation converts emmolic acid (inactive, IC₅₀ >36 µM for NO/TNF-α) into a moderately active derivative. Proposed mechanisms:
- Enhanced Lipophilicity : The acetate group increases membrane permeability, improving cellular uptake .
- Target Modulation : Structural changes may enable binding to inflammatory signaling proteins (e.g., iNOS or NF-κB pathway components) . Further studies should combine molecular docking and knockout cell models to validate targets.
Q. How should researchers address contradictions in activity data (e.g., NO vs. TNF-α inhibition)?
Discrepancies in IC₅₀ values (e.g., NO inhibition at 14.7 µM vs. TNF-α IC₅₀ >36 µM) may arise from:
- Pathway Specificity : NO production (iNOS-mediated) and TNF-α release (NF-κB-dependent) involve distinct signaling cascades .
- Assay Sensitivity : ELISA (TNF-α) may have lower resolution than Griess assay (NO). Methodological Recommendations :
- Use dose-response curves with tighter concentration gradients.
- Include positive controls (e.g., dexamethasone for TNF-α) to benchmark assay performance .
Q. What experimental design considerations are critical for evaluating emmolic acid acetate in vivo?
Key factors include:
- Animal Models : LPS-induced inflammation in mice or zebrafish larvae for real-time immune response tracking .
- Dosage Optimization : Based on in vitro IC₅₀ values, adjust for bioavailability (e.g., 10–50 mg/kg in rodents).
- Endpoint Selection : Measure cytokines (IL-6, IL-1β), histopathology, and oxidative stress markers (MDA, SOD) .
- Statistical Power : Use ≥6 animals/group to account for biological variability .
Methodological Guidance Tables
Q. Table 1. Key Anti-Inflammatory Data for Emmolic Acid Acetate and Analogs
Q. Table 2. Recommended Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
